molecular formula C5H21CaClNO8P B3419755 Calcium phosphorylcholine chloride CAS No. 15557-11-6

Calcium phosphorylcholine chloride

Cat. No.: B3419755
CAS No.: 15557-11-6
M. Wt: 329.73 g/mol
InChI Key: JGULOZKZZMBGFX-UHFFFAOYSA-L
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Description

Calcium phosphorylcholine chloride is a chemical compound with the molecular formula C5H13CaClNO4P. It is also known as calcium chloride 2-(trimethylammonio)ethyl phosphate. This compound is significant in various biochemical and industrial applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium phosphorylcholine chloride typically involves the following steps:

    Condensation Reaction: Choline chloride is reacted with an excess of a phosphorylation agent in a reaction kettle to form phosphorylcholine chloride.

    Dissolution and Precipitation: The phosphorylcholine chloride is dissolved in water, and alum along with excess calcium hydroxide is added to the solution. The pH is regulated to generate crystals, which are then precipitated.

    Filtration and Concentration: The mixture is filtered to obtain a clear filtrate. Calcium chloride is added to the filtrate, which is then concentrated until solids separate out.

    Crystallization and Drying: Ethanol is added to the concentrated solution to separate out crystals.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to save energy, reduce production costs, and improve yield. The final product typically contains 99% to 102% this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium phosphorylcholine chloride undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylcholine derivatives, while substitution reactions can produce various choline-based compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of calcium, choline, and phosphate groups, which confer distinct biochemical properties and applications. Its ability to act as a precursor to both phosphatidylcholine and acetylcholine makes it particularly valuable in both research and industrial contexts .

Properties

IUPAC Name

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGULOZKZZMBGFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21CaClNO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035939
Record name Phosphocholine chloride calcium salt tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72556-74-2, 15557-11-6
Record name Phosphocholine chloride calcium salt tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline chloride O-(calcium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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